molecular formula C20H19F3N4O B12162000 (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Cat. No.: B12162000
M. Wt: 388.4 g/mol
InChI Key: BVUVNEWHLUHIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic molecule featuring an indole core, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, each with potential biological activity.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core is known to bind to various receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-methyl-1H-indol-6-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

(1-methylindol-6-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H19F3N4O/c1-25-7-6-14-2-3-15(12-17(14)25)19(28)27-10-8-26(9-11-27)18-5-4-16(13-24-18)20(21,22)23/h2-7,12-13H,8-11H2,1H3

InChI Key

BVUVNEWHLUHIJF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.